4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

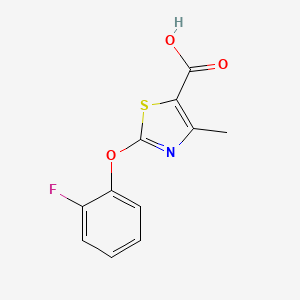

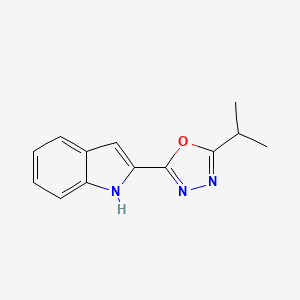

“4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C20H18N4O4S . It is also known by other names such as N-Acetylsulfamerazine, Acetylsulfamerazine, N (4)-Acetylsulfamerazine, and others .

Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be represented by the InChI string: InChI=1S/C13H14N4O3S/c1-9-7-8-14-13 (15-9)17-21 (19,20)12-5-3-11 (4-6-12)16-10 (2)18/h3-8H,1-2H3, (H,16,18) (H,14,15,17) . The Canonical SMILES representation is: CC1=NC (=NC=C1)NS (=O) (=O)C2=CC=C (C=C2)NC (=O)C .Aplicaciones Científicas De Investigación

Pharmaceutical Reference Standards

This compound is used as a reference standard in pharmaceutical testing . Reference standards are critical in ensuring the quality and safety of pharmaceutical products by providing a defined reference against which other substances can be compared.

Antiviral Applications

Sulfonamide-bearing molecules, such as this compound, constitute a class of drugs with antiviral activities . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.

Anticancer Applications

This compound may also have anticancer properties . It could potentially inhibit the growth of cancer cells or induce apoptosis (programmed cell death), which is a common strategy in cancer therapy.

Anti-carbonic Anhydrase (CA) Applications

The compound could have anti-carbonic anhydrase (CA) activities . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation. Inhibitors of this enzyme are used in the management of conditions like glaucoma and edema.

Diuretic Applications

As a sulfonamide derivative, this compound may have diuretic effects . Diuretics increase the amount of water and salt expelled from the body as urine.

Cyclo-oxigenase 2 (COX2) Inhibitory Applications

This compound could potentially inhibit cyclo-oxigenase 2 (COX2) . COX2 inhibitors are used to reduce inflammation and pain in conditions like arthritis.

Protease Inhibitory Applications

The compound may also have protease inhibitory activities . Protease inhibitors interfere with the function of proteases (enzymes that break down proteins and peptides), and are used in treating diseases such as HIV/AIDS and Hepatitis C.

Antibacterial Applications

Finally, this compound could have antibacterial activities . It could potentially inhibit the growth of bacteria, making it useful in the treatment of bacterial infections.

Propiedades

IUPAC Name |

4-acetyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-13-11-12-21-20(22-13)24-29(27,28)18-9-7-17(8-10-18)23-19(26)16-5-3-15(4-6-16)14(2)25/h3-12H,1-2H3,(H,23,26)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFGDURMUHHYQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)

![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)

![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)

![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)